1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Description
1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine (CAS: 2377607-17-3) is a boron-containing heterocyclic compound featuring a pyridinyl core substituted with a methyl group at the 4-position and a tetramethyl dioxaborolan-2-yl group at the 5-position. The piperazine ring is attached to the pyridine at the 2-position, conferring structural versatility for further derivatization. This compound is synthesized with high purity (96%) and serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl systems in medicinal chemistry .
Properties
IUPAC Name |
1-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-12-10-14(20-8-6-18-7-9-20)19-11-13(12)17-21-15(2,3)16(4,5)22-17/h10-11,18H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBWFOSHUSBFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized with the desired substituents, including the methyl and dioxaborolane groups. This can be achieved through various organic reactions, such as Suzuki coupling, where a boronic acid derivative reacts with a halogenated pyridine in the presence of a palladium catalyst.
Piperazine Ring Formation: The piperazine ring is then introduced through nucleophilic substitution reactions, where the pyridine intermediate reacts with piperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Palladium (Pd) catalysts are often employed in coupling reactions, while other metal catalysts may be used depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug candidates targeting various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine involves its interaction with molecular targets, such as enzymes or receptors. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural distinctions between the target compound and related piperazine-pyridinyl derivatives:
Physicochemical Properties
Biological Activity
1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine (CAS No. 1002309-52-5) is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, pharmacokinetics, and safety profiles based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉BN₂O₂ |
| Molecular Weight | 258.12 g/mol |
| CAS Number | 1002309-52-5 |
| Purity | ≥96.0% |
| Appearance | White to off-white solid |
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study highlighted that similar pyridine-based compounds demonstrated potent inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC), where they showed a selective toxicity profile favoring cancerous cells over non-cancerous ones. The IC₅₀ values for cell proliferation inhibition were notably low, indicating high potency against cancer cells while maintaining a favorable safety margin for normal cells .
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for its anticancer efficacy.
- Targeting Specific Enzymes : Similar compounds have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption and metabolism of the compound:
- Bioavailability : The oral bioavailability was reported at approximately 31.8% following administration in preclinical models, indicating good absorption characteristics.
- Clearance : The clearance rate was measured at 82.7 mL/h/kg, suggesting rapid metabolism and elimination from the body .
Safety Profile
In toxicity studies conducted on animal models, the compound exhibited no acute toxicity at doses up to 2000 mg/kg. This safety profile is crucial for considering further development and clinical applications .
Study 1: Anticancer Efficacy in Mice
A notable study involved administering the compound to mice with induced TNBC. The results demonstrated a significant reduction in tumor size and improved survival rates compared to control groups treated with standard chemotherapy agents. The study reported an approximate 20-fold increase in selectivity towards cancer cells over healthy cells, underscoring the potential for targeted therapy .
Study 2: Inhibition of Viral Replication
In addition to its anticancer properties, related compounds have shown antiviral activity against influenza viruses. In vitro studies indicated that these compounds could reduce viral load significantly in infected cell cultures, suggesting a broader therapeutic potential beyond oncology .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boronic ester coupling | Pd(PPh₃)₄, Na₂CO₃, THF, 80°C, 18h | 44% |
(Basic) How is this compound characterized post-synthesis?
Standard characterization includes:
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., δ 8.41 ppm for pyridine protons, δ 181.60 ppm for thiourea carbonyls) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 328.1597 for a related piperazine-thiourea derivative) .
- IR Spectroscopy : Identifies functional groups (e.g., 1645 cm⁻¹ for carbonyl stretches) .
Q. Key Variables :
- Temperature : Prolonged heating (e.g., 70°C for 30 minutes) enhances coupling efficiency .
- Catalyst Loading : Increasing Pd(PPh₃)₄ from 2 mol% to 5 mol% improves reactivity for sterically hindered substrates.
- Sonication : Homogenizes reaction mixtures, reducing side products (e.g., in THF-based reactions) .
- Purification : Gradient elution (e.g., 0–50% acetonitrile/water with 0.1% TFA) enhances separation of polar byproducts .
Q. Case Study :
- Low Yield (30%) : Attributed to incomplete coupling. Resolution: Extended reaction time (24h) and increased catalyst loading (5 mol%) improved yield to 55% .
(Advanced) How to resolve discrepancies in biological activity data across studies?
Contradictions often arise from substituent effects or assay conditions . For example:
- Substituent Impact : A trifluoromethyl group at the pyridine position increases target binding affinity by 10-fold compared to chloro substituents .
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) can alter IC₅₀ values by 2–3 orders of magnitude.
Q. SAR Table :
| Substituent (R) | Target Binding (IC₅₀, nM) | Notes |
|---|---|---|
| CF₃ | 12 ± 1.5 | Enhanced lipophilicity |
| Cl | 150 ± 20 | Reduced steric hindrance |
| OCH₃ | >500 | Poor solubility |
(Advanced) What strategies mitigate boron ester hydrolysis during storage?
The tetramethyl-dioxaborolane group is prone to hydrolysis. Stabilization methods include:
- Storage : Under anhydrous conditions (argon atmosphere) at –20°C in amber vials.
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) reduces water activity .
- Structural Modification : Replacing the methyl groups on the boronic ester with bulkier substituents (e.g., pinacol) slows hydrolysis .
(Basic) What are the primary applications in medicinal chemistry?
This compound serves as:
- A PROTAC intermediate : The piperazine moiety enables linker integration for targeted protein degradation (e.g., WDR5 degraders) .
- A dopamine receptor modulator : Structural analogs show selectivity for D3 over D2 receptors (e.g., Ki = 0.8 nM for D3 vs. 120 nM for D2) .
(Advanced) How to design analogs for improved metabolic stability?
- Deuterium Incorporation : Replacing methyl hydrogens with deuterium (e.g., CD₃ groups) reduces CYP450-mediated oxidation .
- Heterocycle Replacement : Substituting pyridine with pyrimidine decreases hepatic clearance (e.g., t₁/₂ increased from 1.2h to 4.5h in rat models) .
(Basic) What safety precautions are required for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
